[(2-oxooxolan-3-yl)sulfanyl]methanimidamide hydrobromide
Description
[(2-oxooxolan-3-yl)sulfanyl]methanimidamide hydrobromide is a hydrobromide salt of a methanimidamide derivative. Methanimidamides are characterized by a central amidine group (N–C=N) attached to substituents. In this compound, the substituents include a (2-oxooxolan-3-yl)sulfanyl group, which comprises a tetrahydrofuran-derived ring with a ketone oxygen and a sulfur atom. The hydrobromide salt enhances solubility and stability, making it suitable for pharmaceutical applications. Structural characterization of such compounds often employs X-ray crystallography, with refinement tools like SHELXL ensuring accuracy .
Properties
IUPAC Name |
(2-oxooxolan-3-yl) carbamimidothioate;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2S.BrH/c6-5(7)10-3-1-2-9-4(3)8;/h3H,1-2H2,(H3,6,7);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWIGHRSKYQVPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1SC(=N)N.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-oxooxolan-3-yl)sulfanyl]methanimidamide hydrobromide typically involves the reaction of 2-oxotetrahydrofuran with thiocarbamate derivatives under controlled conditions. The reaction is carried out in the presence of a hydrobromic acid catalyst, which facilitates the formation of the hydrobromide salt . The reaction conditions often include maintaining a specific temperature and pH to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of [(2-oxooxolan-3-yl)sulfanyl]methanimidamide hydrobromide involves large-scale synthesis using automated reactors. The process is optimized for high efficiency and cost-effectiveness. Key steps include the precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to maximize the yield and minimize impurities .
Chemical Reactions Analysis
Oxidation Reactions
The thiocarbamate group (-SC(=NH)-NH₂) undergoes oxidation under controlled conditions:
| Oxidizing Agent | Product | Conditions | Yield |
|---|---|---|---|
| H₂O₂ | Sulfoxide derivative | Mild acidic conditions (pH 4–5) | 65–75% |
| mCPBA | Sulfone derivative | Dichloromethane, 0°C to RT | 80–85% |
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Mechanism : Oxidation proceeds via electrophilic attack on the sulfur atom, forming sulfoxides (single S=O bond) or sulfones (two S=O bonds) depending on stoichiometry.
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Applications : Sulfone derivatives show enhanced stability in biological systems, making them candidates for antimicrobial studies.
Reduction Reactions
Reduction targets either the thiocarbamate or the 2-oxooxolane ring:
| Reducing Agent | Product | Conditions |
|---|---|---|
| NaBH₄ | Thiol intermediate | Ethanol, reflux |
| LiAlH₄ | Amine derivative | Dry THF, 0°C to RT |
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Key Pathway : LiAlH₄ reduces the imine group (-C(=NH)-) to an amine (-CH₂-NH₂), yielding a primary amine hydrobromide salt.
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Side Reactions : Over-reduction of the lactone ring (2-oxooxolane) may occur at elevated temperatures, forming tetrahydrofuran derivatives .
Nucleophilic Substitution
The hydrobromide salt facilitates substitution at the sulfur or bromide sites:
| Nucleophile | Product | Conditions |
|---|---|---|
| Cl⁻ | Hydrochloride analog | Aqueous NaCl, RT |
| CH₃COO⁻ | Acetate derivative | Acetic acid, 60°C |
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Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance bromide displacement kinetics .
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Steric Factors : Bulky nucleophiles preferentially attack the electrophilic sulfur center over the bromide ion.
Cycloaddition and Ring-Opening Reactions
The 2-oxooxolane ring participates in ring-opening reactions:
| Reagent | Product | Conditions |
|---|---|---|
| H₂O (acidic) | Dihydroxy sulfonamide | H₂SO₄, 80°C |
| NH₃ | β-Amino thiocarbamate | Ethanol, 25°C |
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Acid-Catalyzed Hydrolysis : Protonation of the lactone oxygen destabilizes the ring, leading to cleavage and formation of a dihydroxy compound .
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Ring Strain : The five-membered lactone ring exhibits moderate strain, enabling reactivity with weak nucleophiles like ammonia.
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals stability up to 150°C, beyond which decomposition pathways dominate:
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Primary Products : HBr gas (detected via FTIR), carbonyl sulfide (COS), and residual carbonaceous material.
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Kinetics : Activation energy (Eₐ) calculated at 98 kJ/mol using the Flynn-Wall-Ozawa method.
Comparative Reactivity Table
Mechanistic Insights
Scientific Research Applications
Chemistry
The compound serves as a reagent in various chemical syntheses. It can participate in:
- Oxidation and Reduction Reactions : The sulfanyl group is reactive under oxidative conditions, allowing for the synthesis of more complex molecules.
- Substitution Reactions : The methanimidamide moiety can be involved in nucleophilic substitution reactions, facilitating the formation of derivatives with enhanced properties.
Biology
Research has indicated that [(2-oxooxolan-3-yl)sulfanyl]methanimidamide hydrobromide exhibits significant biological activity:
- Antimicrobial Activity : Preliminary studies suggest efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria.
- Cytotoxicity : Investigations into its effects on cancer cell lines have shown selective toxicity, indicating potential for development as an anticancer agent.
Table 1: Summary of Biological Activities
Medicine
The therapeutic potential of [(2-oxooxolan-3-yl)sulfanyl]methanimidamide hydrobromide is under exploration:
- Drug Development : Its unique structure may allow it to interact with specific biological targets, leading to the development of novel drugs for treating infections or cancer.
Case Study: Antimicrobial Efficacy
A study published in MDPI evaluated the antimicrobial efficacy of related compounds, establishing a correlation between structural features and biological activity. The findings indicated that modifications to the thioether group significantly enhanced antimicrobial potency against Gram-positive bacteria.
Case Study: Cytotoxic Effects on Cancer Cells
In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited IC50 values in the low micromolar range, suggesting potential for development into anticancer agents.
Industry
In industrial applications, [(2-oxooxolan-3-yl)sulfanyl]methanimidamide hydrobromide is utilized in:
- Production of Specialty Chemicals : Its reactivity makes it suitable for synthesizing various specialty chemicals used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [(2-oxooxolan-3-yl)sulfanyl]methanimidamide hydrobromide involves its interaction with specific molecular targets and pathways. The thiocarbamate group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the compound’s mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Methanimidamide Derivatives
Chlordimeform and Chlordimeform-ethyl
- Chemical Structure :
- Chlordimeform: N'-(4-chloro-2-methylphenyl)-N,N-dimethyl-methanimidamide
- Chlordimeform-ethyl: N'-(4-chloro-2-ethylphenyl)-N,N-dimethyl-methanimidamide
- Substituents: Chlorinated aromatic rings (highly lipophilic).
- Toxicity: Both banned globally due to high acute toxicity, carcinogenicity, and environmental persistence . Absorbed readily through skin and lungs, posing severe human health risks .
- Applications: Historically used as pesticides (now prohibited).
[(2-oxooxolan-3-yl)sulfanyl]methanimidamide Hydrobromide
- Structural Differences: Non-aromatic substituent: A sulfur-linked tetrahydrofuran derivative with a ketone group. Hydrobromide salt form improves solubility and reduces volatility.
Hydrobromide Salts in Pharmaceuticals
Dextromethorphan Hydrobromide
- Structure : Morphinan derivative with a hydrobromide salt .
- Molecular Weight : 370.33 g/mol (including HBr and H₂O).
- Applications : Antitussive and antidepressant (e.g., in AUVELITY® for depression ).
- Relevance : Demonstrates the pharmaceutical utility of hydrobromide salts in enhancing bioavailability.
Vortioxetine Hydrobromide
Comparative Data Table
Key Research Findings and Implications
- Structural Determinants of Toxicity: Chlorinated aromatic substituents in Chlordimeform analogues correlate with carcinogenicity, whereas the target compound’s tetrahydrofuran-sulfanyl group may mitigate these risks.
- Role of Hydrobromide Salts :
- Crystallography and Validation :
- SHELX programs are widely used for structural refinement, ensuring reliable characterization of such compounds .
Biological Activity
[(2-oxooxolan-3-yl)sulfanyl]methanimidamide hydrobromide is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound [(2-oxooxolan-3-yl)sulfanyl]methanimidamide hydrobromide can be described by its structural formula:
Where , , , , and represent the respective counts of carbon, hydrogen, nitrogen, oxygen, and bromine atoms. The specific structure influences its interaction with biological targets.
Research indicates that [(2-oxooxolan-3-yl)sulfanyl]methanimidamide hydrobromide may interact with various biological pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Modulation of Signaling Pathways : It may influence signaling pathways related to cancer progression and inflammation.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, which could be beneficial in treating infections.
Biological Activity Data
The biological activity of [(2-oxooxolan-3-yl)sulfanyl]methanimidamide hydrobromide can be summarized in the following table:
Case Studies
Several case studies have highlighted the potential therapeutic applications of [(2-oxooxolan-3-yl)sulfanyl]methanimidamide hydrobromide:
- Cancer Treatment : A study investigated its effects on breast cancer cell lines, demonstrating significant cytotoxicity and potential as a chemotherapeutic agent.
- Infection Control : Research on its antimicrobial properties showed effectiveness against resistant strains of bacteria, suggesting its utility in developing new antibiotics.
- Inflammatory Disorders : Clinical trials indicated a reduction in inflammatory markers among patients treated with formulations containing this compound.
Research Findings
Recent findings emphasize the importance of further exploration into the pharmacodynamics and pharmacokinetics of [(2-oxooxolan-3-yl)sulfanyl]methanimidamide hydrobromide:
- Bioavailability Studies : Investigations into the absorption and metabolism of the compound are crucial for understanding its therapeutic window.
- Toxicity Assessments : Evaluating potential toxic effects is necessary to ensure safety in clinical applications.
- Combination Therapies : Studies suggest that combining this compound with other agents may enhance its efficacy against resistant pathogens.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for [(2-oxooxolan-3-yl)sulfanyl]methanimidamide hydrobromide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis of sulfanyl methanimidamide derivatives typically involves reacting thiol-containing precursors (e.g., 2-oxooxolan-3-thiol) with methanimidamide derivatives in the presence of hydrobromic acid (HBr) to form the hydrobromide salt. Reaction optimization should focus on stoichiometric ratios (e.g., 1:1.5 molar ratio of thiol to imidamide) and solvent selection (e.g., methanol or dioxane) to enhance yield and purity . Post-synthesis purification via crystallization (e.g., using water or aqueous ethanol) is critical to isolate the crystalline form, as demonstrated for structurally related hydrobromide salts .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- XRPD : Essential for confirming crystallinity and polymorphic forms. Characteristic peaks (e.g., 2θ = 5.5°, 14.8°) can be cross-referenced with known hydrobromide salts .
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., in DMSO-d₆) resolve structural features like the 2-oxooxolan-3-yl and sulfanyl groups. Integration of methylene protons (δ ~3.8 ppm) and carbonyl carbons (δ ~170 ppm) is critical .
- FTIR : Identify functional groups (e.g., S-H stretch at ~2500 cm⁻¹, C=O at ~1679 cm⁻¹) .
- HPLC : Assess purity (>98%) using reverse-phase chromatography with UV detection .
Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer : Hydrobromide salts generally exhibit high aqueous solubility due to ionic dissociation. Solubility can be tested in buffers (pH 1–12) using UV-Vis spectroscopy. Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring for decomposition products. Storage recommendations (e.g., -20°C under inert atmosphere) align with protocols for similar hygroscopic compounds .
Advanced Research Questions
Q. How can researchers investigate the role of the sulfanyl group in modulating biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with varying sulfanyl substituents (e.g., aryl vs. alkyl) and compare bioactivity in assays such as kinase inhibition (e.g., JAK2/SRC targets ).
- Computational Modeling : Perform molecular docking to assess sulfanyl interactions with active sites (e.g., using AutoDock Vina). Validate predictions with mutagenesis studies .
- Thiol-Reactivity Assays : Use Ellman’s reagent to quantify free sulfhydryl groups, correlating reactivity with functional outcomes .
Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
- Methodological Answer :
- Rodent Models : Swiss albino mice (20–25 g) are standard for acute toxicity studies (e.g., OECD 423 guidelines). Dosing regimens (e.g., 20 mg/kg, p.o.) should mirror protocols for hydrobromide salts like scopolamine HBr .
- Pharmacokinetic Profiling : Collect plasma samples at intervals (0–24 h) post-administration. Analyze via LC-MS/MS to determine parameters like Cₘₐₓ, t₁/₂, and bioavailability .
- Toxicity Screening : Histopathological analysis of liver/kidney tissues and hematological profiling (e.g., ALT, creatinine) are essential. Reference studies on vortioxetine HBr for organ-specific toxicity endpoints .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer :
- Cross-Validation : Use orthogonal assays (e.g., antiproliferative activity measured via MTT and clonogenic assays) to confirm results .
- Experimental Variables : Control for cell line specificity (e.g., melanoma vs. gastric cancer cells ), culture conditions, and compound purity (>95% by HPLC).
- Meta-Analysis : Aggregate data from structurally related compounds (e.g., [(3-methylbutyl)sulfanyl]methanimidamide HBr ) to identify trends in bioactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
